molecular formula C19H12ClN3OS B3481282 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B3481282
M. Wt: 365.8 g/mol
InChI Key: WFSODEBJVOGNNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Coupling of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the chlorophenyl group and a halogenated quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, while the thiazole ring can interact with various proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.

    Thiazole-containing compounds: like thiamine (vitamin B1) and sulfathiazole.

Uniqueness

  • The combination of the quinoline and thiazole rings in this compound provides unique chemical properties and biological activities not found in simpler analogs.
  • The presence of the chlorophenyl group adds to its potential for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-13-7-5-12(6-8-13)17-11-15(14-3-1-2-4-16(14)22-17)18(24)23-19-21-9-10-25-19/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSODEBJVOGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
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2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
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2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

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